1,2-dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide
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Description
1,2-dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H16N4O2S2 and its molecular weight is 348.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation Research has been conducted on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to utilize them as antibacterial agents. The study involved the reaction of a precursor with a variety of active methylene compounds, producing derivatives such as pyran, pyridine, and pyridazine. Additionally, the precursor's reactivity towards hydrazine derivatives was studied to give pyrazole and oxazole derivatives. Several synthesized compounds demonstrated high antibacterial activities, highlighting their potential in medical and pharmaceutical applications (Azab, Youssef, & El-Bordany, 2013).
Polarographic Study and Reducibility Another study focused on the polarographic analysis of sulfides and sulfoxides, including dimethyl-2-benzimidazolyl and imidazolyl derivatives. This research shed light on the electron densities at the sulfur atom, which determine the reducibility of these compounds. The study provided insights into the acid-base properties and adsorptivity of these compounds, contributing to the understanding of their chemical behavior and potential applications in analytical chemistry (Johansson & Wendsjö, 1983).
Antiproliferative Agents Development Research into the design and synthesis of N,N-dimethylbenzenesulfonamide derivatives has also been conducted, focusing on their potential as antiproliferative agents. Novel derivatives were synthesized and evaluated for their in vitro antiproliferative activity against human breast cancer cell lines. The findings revealed that some sulfonamides possessed higher antiproliferative activity compared to standard drugs, indicating their potential in cancer therapy (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Metal-Free Methylsulfanylation A study described a simple approach for the regioselective C-3 methylsulfanylation of imidazo[1,2-a]pyridines, using dimethyl sulfoxide as both the methylsulfanyl moiety source and solvent. This research contributes to the field of synthetic chemistry by providing a novel method for C–S bond construction, offering a new pathway for the development of sulfur-containing compounds (Chen, Cao, Zhang, Li, Xu, Miao, & Ren, 2017).
Orthogonal Synthesis of Functionalized Pyrroles and Thiophenes Investigations into the orthogonal synthesis of densely functionalized pyrroles and thiophenes have been conducted. This research provides efficient methods for synthesizing polyfunctionalized pyrroles and thiophenes, which are not easily obtained by other chemical means. Such compounds have significant potential in various fields, including materials science and pharmaceutical chemistry (Cheng, Peng, & Li, 2010).
Properties
IUPAC Name |
1,2-dimethyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-11-18-15(9-19(11)2)23(20,21)17-8-12-3-5-16-14(7-12)13-4-6-22-10-13/h3-7,9-10,17H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYYFGDLXRWOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.